Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt
Overview
Description
Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is a chemical compound with the molecular formula C8H18NaO3PS. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in separation science techniques, particularly in High-Performance Liquid Chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt typically involves the reaction of phosphorothioic acid with 2-methylpropyl alcohol in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Phosphorothioic acid+2-methylpropyl alcohol+sodium base→Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to form phosphorothioic acid and its related compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various phosphorothioic acid derivatives, which have applications in different chemical processes.
Scientific Research Applications
Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and enzyme studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of lubricants, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt involves its interaction with specific molecular targets. It acts by binding to enzymes and altering their activity, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt
- Phosphorothioic acid, O,O-diethyl ester, sodium salt
- Phosphorothioic acid, O,O-dibutyl ester, sodium salt
Uniqueness
Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise chemical interactions and stability.
Properties
IUPAC Name |
sodium;bis(2-methylpropoxy)-oxido-sulfanylidene-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3PS.Na/c1-7(2)5-10-12(9,13)11-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTVDXPOGQYVFX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)([O-])OCC(C)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NaO3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068847 | |
Record name | Isobutyl sodium phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
53378-52-2 | |
Record name | Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl sodium phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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